molecular formula C12H18O2S B14521431 Benzenethiol, 2,5-dipropoxy- CAS No. 62774-74-7

Benzenethiol, 2,5-dipropoxy-

Cat. No.: B14521431
CAS No.: 62774-74-7
M. Wt: 226.34 g/mol
InChI Key: XNYOUYUZFIYIFC-UHFFFAOYSA-N
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Description

Benzenethiol, 2,5-dipropoxy- is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of two propoxy groups attached to the benzene ring at the 2 and 5 positions, and a thiol group (-SH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where propoxy groups are introduced to the benzene ring in the presence of a suitable catalyst and under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of benzenethiol, 2,5-dipropoxy- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,5-dipropoxy- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenethiol, 2,5-dipropoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenethiol, 2,5-dipropoxy- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol: Lacks the propoxy groups, making it less hydrophobic.

    2,5-Dimethoxybenzenethiol: Contains methoxy groups instead of propoxy groups, affecting its reactivity and solubility.

    2,5-Dichlorobenzenethiol: Contains chlorine atoms, which significantly alter its chemical properties.

Uniqueness

Benzenethiol, 2,5-dipropoxy- is unique due to the presence of the propoxy groups, which enhance its hydrophobicity and influence its reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

62774-74-7

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

2,5-dipropoxybenzenethiol

InChI

InChI=1S/C12H18O2S/c1-3-7-13-10-5-6-11(12(15)9-10)14-8-4-2/h5-6,9,15H,3-4,7-8H2,1-2H3

InChI Key

XNYOUYUZFIYIFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)OCCC)S

Origin of Product

United States

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